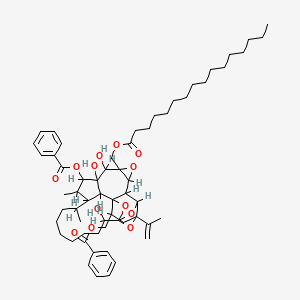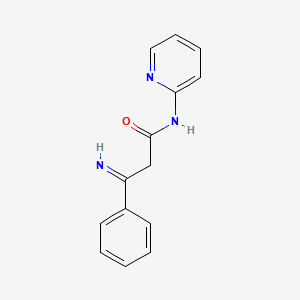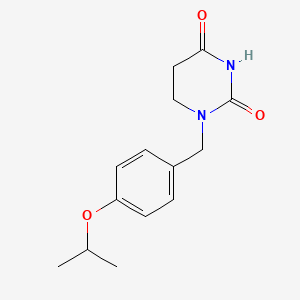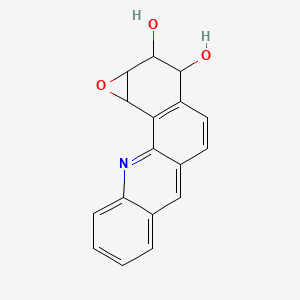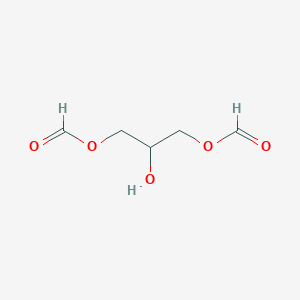
(3-Formyloxy-2-hydroxypropyl) formate
Übersicht
Beschreibung
Glyceryl 1,3-diformate is a chemical compound with the molecular formula C5H8O5. It is a derivative of glycerol, where two of the hydroxyl groups are esterified with formic acid. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glyceryl 1,3-diformate can be synthesized through the esterification of glycerol with formic acid. The reaction typically involves the use of an acid catalyst and an organic solvent. The process includes heating the reaction mixture to facilitate the removal of water formed during the reaction .
Industrial Production Methods: In an industrial setting, the preparation of glyceryl 1,3-diformate involves the use of a continuous reactor system. The reactants, glycerol and formic acid, are fed into the reactor along with an acid catalyst. The reaction mixture is heated, and the water formed is continuously removed to drive the reaction to completion. The product is then purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions: Glyceryl 1,3-diformate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, glyceryl 1,3-diformate can hydrolyze back to glycerol and formic acid.
Oxidation: It can be oxidized to formic acid and other oxidation products.
Esterification: It can react with other acids to form different esters.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Esterification: Various carboxylic acids and acid catalysts.
Major Products Formed:
Hydrolysis: Glycerol and formic acid.
Oxidation: Formic acid and other oxidation products.
Esterification: Different esters depending on the carboxylic acid used.
Wissenschaftliche Forschungsanwendungen
Glyceryl 1,3-diformate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Investigated for its potential as a biocompatible material in various biological applications.
Medicine: Explored for its anti-inflammatory properties and potential use in drug formulations.
Wirkmechanismus
The mechanism of action of glyceryl 1,3-diformate involves its interaction with biological molecules. It is believed to exert its effects through the modulation of inflammatory pathways. The compound may inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Glyceryl 1,3-distearate: Known for its anti-inflammatory properties.
Glyceryl 1,3-dibehenate: Used in the preparation of solid lipid nanoparticles for drug delivery.
Glyceryl 1,3-dioleate: Utilized in the formulation of various cosmetic products.
Uniqueness: Glyceryl 1,3-diformate stands out due to its specific esterification with formic acid, which imparts unique chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile compound .
Eigenschaften
IUPAC Name |
(3-formyloxy-2-hydroxypropyl) formate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-3-9-1-5(8)2-10-4-7/h3-5,8H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJHFLQQJHYWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COC=O)O)OC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309017 | |
| Record name | (3-formyloxy-2-hydroxypropyl) formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10303-53-4 | |
| Record name | Glyceryl 1,3-diformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010303534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC210788 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-formyloxy-2-hydroxypropyl) formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1,3-DIFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/440W2M7ZVT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



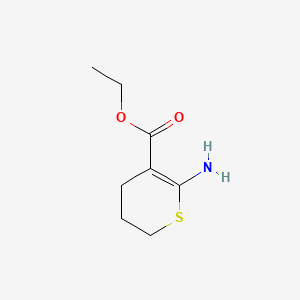

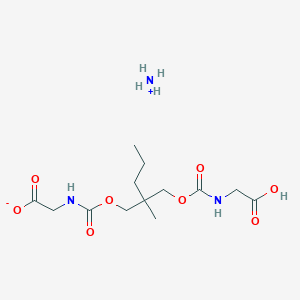
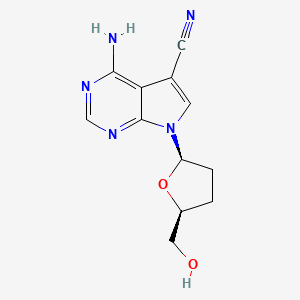
![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]tetradecanamide](/img/structure/B12793243.png)

